Cas no 882679-13-2 ((4-Chloro-5-methylpyridin-2-yl)methanol)
(4-Chloro-5-methylpyridin-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (4-Chloro-5-methylpyridin-2-yl)methanol
- E86824
- SB53708
- SCHEMBL5498305
- FT-0713475
- WFHYUVNARGSEBH-UHFFFAOYSA-N
- CS-0362956
- 882679-13-2
- DTXSID80729348
- (4-chloro-5-methyl-2-pyridyl)methanol
- DA-01638
-
- Inchi: 1S/C7H8ClNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3
- InChI Key: WFHYUVNARGSEBH-UHFFFAOYSA-N
- SMILES: ClC1=CC(CO)=NC=C1C
Computed Properties
- Exact Mass: 157.0294416g/mol
- Monoisotopic Mass: 157.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 33.1Ų
(4-Chloro-5-methylpyridin-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010602-250mg |
4-Chloro-5-methylpyridine-2-methanol |
882679-13-2 | 95% | 250mg |
$970.20 | 2023-08-31 | |
| Alichem | A029010602-1g |
4-Chloro-5-methylpyridine-2-methanol |
882679-13-2 | 95% | 1g |
$3097.65 | 2023-08-31 | |
| Chemenu | CM171178-1g |
(4-chloro-5-methylpyridin-2-yl)methanol |
882679-13-2 | 95% | 1g |
$729 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433626-1g |
(4-Chloro-5-methylpyridin-2-yl)methanol |
882679-13-2 | 95+% | 1g |
¥10972.00 | 2024-04-27 | |
| Chemenu | CM171178-1g |
(4-chloro-5-methylpyridin-2-yl)methanol |
882679-13-2 | 95% | 1g |
$1025 | 2023-01-02 | |
| Crysdot LLC | CD11035206-1g |
(4-Chloro-5-methylpyridin-2-yl)methanol |
882679-13-2 | 95+% | 1g |
$772 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1316756-250mg |
(4-chloro-5-methyl-2-pyridyl)methanol |
882679-13-2 | 97% | 250mg |
$110 | 2024-07-21 | |
| Aaron | AR004C99-500mg |
(4-Chloro-5-methylpyridin-2-yl)methanol |
882679-13-2 | 97% | 500mg |
$138.00 | 2025-02-13 | |
| Aaron | AR004C99-1g |
(4-Chloro-5-methylpyridin-2-yl)methanol |
882679-13-2 | 97% | 1g |
$196.00 | 2025-02-13 | |
| A2B Chem LLC | AC01409-100mg |
(4-Chloro-5-methylpyridin-2-yl)methanol |
882679-13-2 | 95% | 100mg |
$41.00 | 2024-04-19 |
(4-Chloro-5-methylpyridin-2-yl)methanol Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on (4-Chloro-5-methylpyridin-2-yl)methanol
Recent Advances in the Study of (4-Chloro-5-methylpyridin-2-yl)methanol and Its Applications in Chemical Biology and Pharmaceutical Research
The compound (4-Chloro-5-methylpyridin-2-yl)methanol (CAS: 882679-13-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic alcohol derivative serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. The unique structural features of this compound, including the chloro and methyl substituents on the pyridine ring, contribute to its versatility in chemical transformations and biological interactions.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of (4-Chloro-5-methylpyridin-2-yl)methanol as a precursor for novel Bruton's tyrosine kinase (BTK) inhibitors. The compound's hydroxyl group was strategically modified to create a series of derivatives with improved selectivity and pharmacokinetic properties. The study reported several derivatives with nanomolar potency against BTK, highlighting the importance of this scaffold in kinase inhibitor development. Molecular docking studies further revealed key interactions between the modified derivatives and the BTK active site, providing valuable insights for future drug design.
Another significant application of (4-Chloro-5-methylpyridin-2-yl)methanol was reported in the synthesis of PROTACs (Proteolysis Targeting Chimeras). A recent Nature Chemical Biology publication described its incorporation into bifunctional molecules designed to target oncogenic proteins for degradation. The compound's structural features allowed for optimal linker attachment while maintaining the necessary pharmacophore elements for target binding. This approach demonstrated successful degradation of several challenging drug targets, opening new avenues for targeted protein degradation therapeutics.
The compound has also shown promise in antimicrobial research. A 2024 study in Bioorganic & Medicinal Chemistry Letters explored derivatives of (4-Chloro-5-methylpyridin-2-yl)methanol as potential antibacterial agents against multidrug-resistant strains. The researchers found that certain modifications to the alcohol functionality yielded compounds with significant activity against Gram-positive pathogens, including MRSA. Structure-activity relationship (SAR) studies indicated that both the chloro and methyl groups play crucial roles in antimicrobial activity, while the hydroxyl group serves as an important site for further derivatization.
From a synthetic chemistry perspective, recent advances have improved the production and purification of (4-Chloro-5-methylpyridin-2-yl)methanol. A 2023 Organic Process Research & Development paper detailed an optimized, scalable synthesis route with improved yield and reduced environmental impact. The new protocol employs greener solvents and catalytic systems, addressing some of the challenges previously associated with large-scale production of this intermediate. These process improvements are particularly important as demand increases for this versatile building block in pharmaceutical development.
Looking forward, the unique properties of (4-Chloro-5-methylpyridin-2-yl)methanol continue to inspire innovative applications across multiple therapeutic areas. Its combination of synthetic accessibility and structural diversity makes it particularly valuable in fragment-based drug discovery and combinatorial chemistry approaches. Ongoing research is exploring its potential in CNS drug development, with preliminary studies showing promising blood-brain barrier penetration characteristics for appropriately modified derivatives. As the field of targeted therapies continues to evolve, this compound is likely to remain an important tool in medicinal chemists' arsenal.
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